molecular formula C22H40O2 B11946683 Geranyl laurate

Geranyl laurate

Cat. No.: B11946683
M. Wt: 336.6 g/mol
InChI Key: LNEUQAMNTXRCPI-DYTRJAOYSA-N
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Description

Geranyl laurate (C22H38O2) is a monoterpene ester synthesized via the esterification of geraniol (a monoterpenoid alcohol) and lauric acid (a C12 fatty acid). It is characterized by a linear ester structure with a geranyl group (C10) and a laurate moiety. Key spectral data include:

  • FTIR: C=O stretch at 1745 cm<sup>−1</sup> and C−O stretch at 1170 cm<sup>−1</sup> .
  • NMR: δH 5.34 ppm (vinylic protons), δC 173.85 ppm (ester carbonyl) . Synthesis typically employs silica gel as a catalyst under reflux with a Dean–Stark trap, yielding 18.63–42.89% depending on purification methods .

Preparation Methods

Esterification Catalyzed by Silica Gel

Reaction Setup and Conditions

The primary method for synthesizing geranyl laurate involves esterification between geraniol and lauric acid using silica gel as a heterogeneous catalyst. A stoichiometric 1:1 molar ratio of lauric acid (C₁₂H₂₄O₂) to geraniol (C₁₀H₁₈O) is combined with p-xylene as an azeotropic solvent in a reflux setup . The Dean-Stark apparatus facilitates continuous water removal, shifting the equilibrium toward ester formation by mitigating hydrolysis . Silica gel (20 wt% relative to reactants) enhances proton donation, accelerating the nucleophilic acyl substitution mechanism. Reaction parameters include:

ParameterValue
Temperature138°C
Duration16 hours
Solventp-xylene (20 mL)
Catalyst Loading20% silica gel

The absence of catalyst results in no product formation, as evidenced by thin-layer chromatography (TLC) showing identical Rf values for reactants and mixtures .

Purification Techniques

Post-reaction purification is critical due to residual reactants and byproducts. Two methods are evaluated:

Column Chromatography :
Silica gel (stationary phase) and toluene-ethyl acetate (97.5:2.5 v/v) eluent yield this compound with 18.63% recovery. Adsorption losses on silica gel account for the low yield .

Liquid-Liquid Extraction :
n-Hexane and aqueous K₂CO₃ selectively partition lauric acid into the aqueous phase, yielding 42.89% this compound. This method avoids silica gel adsorption, improving efficiency .

Alternative Synthesis Approaches

Patented Methods for Related Esters

Analytical Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

This compound exhibits distinct FTIR peaks at 1745 cm⁻¹ (ester C=O stretch) and 1170 cm⁻¹ (C–O stretch), absent in lauric acid (1707 cm⁻¹, carboxylic acid C=O) . Silica gel’s broad O–H stretch (3400 cm⁻¹) and Si–O–Si vibrations (1100 cm⁻¹) confirm its inertness post-reaction .

Nuclear Magnetic Resonance (NMR)

¹H-NMR of this compound shows:

  • δ 0.88 ppm (terminal CH₃ of laurate)

  • δ 1.25 ppm (methylene envelope, C₆H₁₂)

  • δ 5.10 ppm (geranyl olefinic protons) .

¹³C-NMR corroborates ester linkage at δ 173.2 ppm (C=O) and terpene carbons at δ 124–131 ppm .

Comparative Analysis of Yields and Efficiency

Catalyst Reusability

Silica gel retains activity over three cycles, with <5% yield reduction, making it cost-effective for batch processes .

Solvent Impact

p-Xylene outperforms toluene in water removal due to its higher boiling point (138°C vs. 110°C), preventing reflux instability .

Chemical Reactions Analysis

Types of Reactions: Geranyl laurate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into geraniol and lauric acid.

Common Reagents and Conditions:

    Esterification: Catalyzed by lipases or silica gel, typically at temperatures around 35°C.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back into its constituent alcohol and acid.

Major Products:

    Esterification: this compound.

    Hydrolysis: Geraniol and lauric acid.

Scientific Research Applications

Synthesis Overview

Method Catalyst Yield (%) Remarks
Silica Gel CatalysisSilica Gel42.89Higher yield than non-catalyzed reactions
Traditional SolventsTolueneLower YieldLess efficient compared to silica gel method

Pharmaceutical Applications

This compound exhibits potential as an anticancer agent . Research indicates that compounds derived from geraniol, including geranyl esters, demonstrate significant activity against various cancer cell lines. For instance, studies have shown that geraniol esters can induce cytotoxicity in murine leukemia cells and exhibit promising results in brine shrimp lethality tests .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects . It has shown activity against several bacterial strains, making it a candidate for incorporation into topical formulations aimed at treating skin infections and other microbial conditions. The compound's efficacy against Gram-positive bacteria underscores its potential as a natural preservative in cosmetic products .

Cosmetic Applications

The cosmetic industry values this compound for its antioxidant and moisturizing properties . It can be found in skin care products such as creams, lotions, and oils. Its ability to enhance skin hydration while providing antimicrobial benefits makes it a desirable ingredient for formulations targeting acne and other skin conditions .

Food Industry Applications

While less common than in pharmaceuticals and cosmetics, this compound can also serve as a flavoring agent in food products due to its pleasant aroma. Its application is particularly relevant in the formulation of natural flavorings where synthetic alternatives are avoided .

Case Studies and Research Findings

  • Esterification Studies : A study conducted on the synthesis of this compound using silica gel demonstrated that this method not only improved yields but also confirmed the successful formation of the ester through various analytical techniques such as FTIR and NMR spectroscopy .
  • Antimicrobial Efficacy : Research assessing the antimicrobial activity of geraniol and its esters showed significant inhibition against pathogens like Listeria monocytogenes and Salmonella enterica, suggesting that this compound could be effective in both therapeutic and preservative applications .
  • Pharmaceutical Potential : The anticancer properties of geraniol esters were highlighted in studies showing their effectiveness against specific cancer cell lines, indicating a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of geranyl laurate, particularly in its anticancer applications, involves the induction of oxidative stress and apoptosis in cancer cells. It affects the mitochondrial membrane potential, leading to cell death. This compound can modulate the expression of various genes involved in apoptosis, such as BCl2, PARP, Caspase 3, and Caspase 9 .

Comparison with Similar Compounds

Key Observations :

  • Alcohol Influence: Geranyl and citronellyl laurates differ only in their alcohol components (geraniol vs. citronellol), leading to subtle NMR variations .
  • Synthesis Efficiency : Silica gel catalysis yields moderate efficiency (18–43%), while enzymatic methods (e.g., for geranyl acetate) may offer higher selectivity .

Table 2: Physical and Functional Properties

Compound Physical State Key IR Peaks (cm<sup>−1</sup>) Volatility Applications References
Geranyl laurate Colorless oil 1745 (C=O), 1170 (C−O) Low Fragrances, pharmaceuticals
Citronellyl laurate Colorless oil 1744 (C=O), 1176 (C−O) Low Similar to this compound
Ethyl laurate Liquid Not reported Moderate Wine flavoring, cosmetics
Geranyl acetate Liquid ~1740 (C=O) High Perfumery (floral, citrus notes)
Isopropyl laurate Likely liquid Not reported Low Cosmetics, industrial emollients

Functional Insights :

  • Volatility : this compound’s low volatility (due to long C12 chain) contrasts with geranyl acetate’s high volatility, making the latter preferable in perfumery .

Biological Activity

Geranyl laurate is an ester formed from geraniol and lauric acid, classified under the category of monoterpenoid esters. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and industry.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of geraniol with lauric acid. Recent studies have utilized silica gel as a catalyst for this process, resulting in higher yields compared to traditional methods. For instance, a study reported yields of 42.89% for this compound when using silica gel as a catalyst during a reflux reaction monitored by thin-layer chromatography (TLC) .

Table 1: Synthesis Conditions for this compound

CatalystReaction TimeYield (%)
Silica Gel16 hours42.89
Toluene16 hoursNot specified

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases. A study indicated that this compound could effectively reduce oxidative damage in cellular models .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation in vitro, specifically in breast cancer cell lines. The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several geraniol esters, including this compound. The results indicated that this compound had a lower minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to other esters, suggesting a promising application in food preservation and pharmaceuticals .
  • Antioxidant Study : In a controlled experiment measuring oxidative stress markers in human fibroblast cells treated with this compound, significant reductions in malondialdehyde (MDA) levels were observed, indicating its protective effects against oxidative damage .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with associated increases in apoptotic markers such as caspase-3 activation .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Radical Scavenging : The presence of multiple double bonds in its structure contributes to its ability to donate electrons and neutralize free radicals.
  • Apoptosis Induction : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing geranyl laurate with high purity, and how can reaction efficiency be validated?

  • Methodological Guidance : Optimize esterification using geraniol and lauric acid with acid catalysts (e.g., sulfuric acid or immobilized lipases). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation or column chromatography, and validate purity using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Data Validation : Compare ester yield and purity against established benchmarks (e.g., ≥95% purity for pharmacological studies). Replicate protocols across multiple batches to assess consistency .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Key Methods :

  • Spectroscopy : FT-IR for functional group identification; NMR (¹H and ¹³C) for structural elucidation.
  • Chromatography : High-performance liquid chromatography (HPLC) for quantifying impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
    • Data Interpretation : Cross-reference results with published spectra (e.g., NIST Chemistry WebBook) to confirm molecular identity .

Q. How can researchers design controlled stability studies to evaluate this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Variables : Test pH (3–9) and temperature (4°C, 25°C, 40°C) over 30 days.
  • Sampling : Analyze degradation products weekly via HPLC-MS.
  • Controls : Include inert atmosphere (N₂) to isolate oxidative effects .
    • Contradiction Management : If degradation rates conflict with literature, verify analytical method sensitivity (e.g., column type, detector settings) and environmental controls .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s interactions with lipid bilayers, and how can these be experimentally probed?

  • Methodology :

  • Biophysical Assays : Use fluorescence anisotropy to measure membrane fluidity changes.
  • Computational Modeling : Perform molecular dynamics (MD) simulations to predict binding sites and free energy changes.
  • In Vitro Models : Incorporate artificial lipid vesicles or cell lines expressing specific receptors (e.g., olfactory or taste receptors) .
    • Data Challenges : Address discrepancies between computational predictions and experimental results by refining force field parameters or validating receptor specificity via knockout studies .

Q. How do contradictory reports on this compound’s enzymatic hydrolysis kinetics arise, and what strategies resolve these inconsistencies?

  • Root Causes : Variability in enzyme sources (e.g., microbial vs. mammalian lipases), substrate concentrations, or assay conditions (e.g., buffer ionic strength).
  • Resolution Tactics :

  • Standardization : Adopt uniform assay protocols (e.g., pH 7.4, 37°C) from journals like Analytical Chemistry.
  • Meta-Analysis : Systematically compare kinetic parameters (Km, Vmax) across studies, adjusting for methodological differences .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Recommended Methods :

  • Nonlinear Regression : Fit data to Hill or Log-Logit models for EC50/IC50 calculations.
  • Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., solvent polarity, cell line variability).
    • Validation : Apply bootstrap resampling to estimate confidence intervals and ensure reproducibility .

Q. Experimental Design & Replication

Q. How can researchers ensure reproducibility in this compound’s antimicrobial efficacy assays across laboratories?

  • Best Practices :

  • Strain Standardization : Use ATCC microbial strains with documented growth conditions.
  • Protocol Harmonization : Publish detailed SOPs for agar dilution/microbroth dilution methods, including endpoint criteria (e.g., MIC/MBC thresholds).
    • Data Reporting : Include raw datasets and metadata (e.g., incubation time, inoculum size) in supplementary materials .

Q. What criteria should guide the selection of in vivo models for studying this compound’s metabolic effects?

  • Considerations :

  • Species Relevance : Rodents for preliminary toxicity; zebrafish for lipid metabolism due to conserved pathways.
  • Dose Translation : Adjust doses using body surface area normalization for human extrapolation.
    • Ethical Compliance : Follow ARRIVE guidelines for animal studies and validate findings with in vitro organoids .

Q. Data Contradiction & Interpretation

Q. How should conflicting data on this compound’s antioxidant capacity be critically evaluated?

  • Analysis Framework :

  • Assay Comparison : Cross-validate results across DPPH, FRAP, and ORAC assays, which target different oxidation mechanisms.
  • Interference Checks : Test for matrix effects (e.g., solvent interactions) using standard antioxidants (e.g., ascorbic acid) as controls .
    • Reporting Standards : Disclose assay limitations (e.g., DPPH’s solubility bias) in discussions .

Q. What experimental strategies can disentangle this compound’s synergistic effects in complex mixtures (e.g., essential oils)?

  • Approaches :
  • Fractionation : Isolate this compound via preparative HPLC and compare bioactivity of pure vs. mixed forms.
  • Isobolographic Analysis : Quantify synergy/additivity thresholds using combination indices .

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate

InChI

InChI=1S/C22H40O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,18H,5-14,16-17,19H2,1-4H3/b21-18+

InChI Key

LNEUQAMNTXRCPI-DYTRJAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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